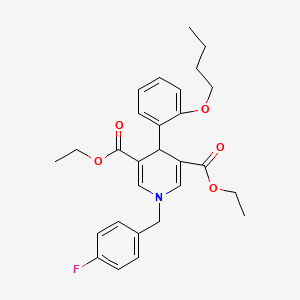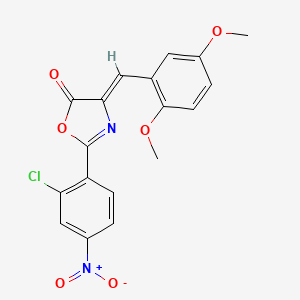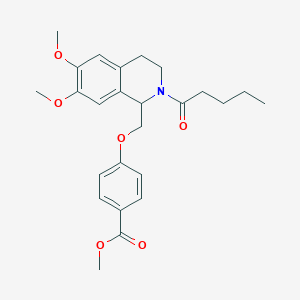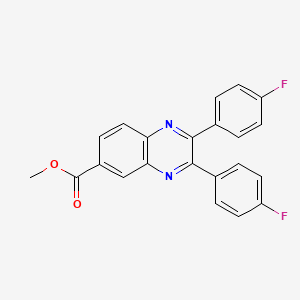![molecular formula C27H19ClN4O2 B14967077 4-Isoxazolecarboxamide, 3-(2-chlorophenyl)-5-methyl-N-[4-[(1E)-2-phenyldiazenyl]-1-naphthalenyl]- CAS No. 1322265-68-8](/img/structure/B14967077.png)
4-Isoxazolecarboxamide, 3-(2-chlorophenyl)-5-methyl-N-[4-[(1E)-2-phenyldiazenyl]-1-naphthalenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the oxazole ring, followed by the introduction of various substituents. Common reagents used in these reactions include chlorinated aromatic compounds, methylating agents, and diazonium salts. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .
化学反応の分析
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]NAPHTHALEN-1-YL}-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its specific substituents and structural configuration, which confer distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
1322265-68-8 |
|---|---|
分子式 |
C27H19ClN4O2 |
分子量 |
466.9 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-5-methyl-N-(4-phenyldiazenylnaphthalen-1-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C27H19ClN4O2/c1-17-25(26(32-34-17)21-13-7-8-14-22(21)28)27(33)29-23-15-16-24(20-12-6-5-11-19(20)23)31-30-18-9-3-2-4-10-18/h2-16H,1H3,(H,29,33) |
InChIキー |
XBRGIZAAGJNOGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B14967003.png)


![N-[(E)-(5-methylfuran-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14967028.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14967032.png)
methanone](/img/structure/B14967044.png)
![1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967059.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B14967060.png)

![N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967075.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B14967081.png)


